N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide is classified as a sulfonamide compound. Its molecular formula is , with a molecular weight of approximately . Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and are known for their antibacterial properties, although this particular compound's biological activity is still under investigation.
The synthesis of N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide typically involves the reaction between 3-ethoxy-4-fluorobenzenesulfonyl chloride and cycloheptylamine. The reaction conditions generally include:
After the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .
The molecular structure of N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide features several key components:
The compound's structure can be represented by its canonical SMILES notation: CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCCCCC2, indicating the arrangement of atoms within the molecule .
N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide can participate in various chemical reactions:
Common reagents for these reactions include strong acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide exhibits several notable physical and chemical properties:
These properties are critical for understanding how the compound behaves in different environments and its potential applications in research .
N-cycloheptyl-3-ethoxy-4-fluorobenzenesulfonamide has several scientific applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: